A Comprehensive Technical Guide to 3-(Propylamino)propionitrile (CAS 7249-87-8): Properties, Synthesis, and Handling
A Comprehensive Technical Guide to 3-(Propylamino)propionitrile (CAS 7249-87-8): Properties, Synthesis, and Handling
This document provides an in-depth technical overview of 3-(Propylamino)propionitrile, a bifunctional organic molecule of interest to researchers in synthetic chemistry, materials science, and drug development. This guide moves beyond a simple data summary to offer insights into its chemical behavior, a robust protocol for its synthesis, and critical safety information, empowering scientists to utilize this compound effectively and safely in their work.
Core Chemical Identity
3-(Propylamino)propionitrile is an aliphatic aminonitrile characterized by the presence of a secondary amine and a nitrile functional group. This dual functionality makes it a versatile intermediate for a variety of chemical transformations. Its fundamental identifiers are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 7249-87-8 | [1][2][3] |
| Molecular Formula | C₆H₁₂N₂ | [1][2][3] |
| Molecular Weight | 112.17 g/mol | [1][3] |
| IUPAC Name | 3-(propylamino)propanenitrile | [1] |
| Common Synonyms | N-Propyl-β-alaninenitrile, N-(2-Cyanoethyl)propylamine | [1] |
| SMILES | CCCNCCC#N | [1] |
| InChIKey | MZQXEAUWIMFFCG-UHFFFAOYSA-N | [1] |
Molecular Structure and Visualization
The structure of 3-(Propylamino)propionitrile consists of a propyl group and a 2-cyanoethyl group attached to a central nitrogen atom. This arrangement provides a balance of hydrophilic (amine) and lipophilic (propyl chain) character, alongside the reactive nitrile moiety.
Caption: 2D chemical structure of 3-(Propylamino)propionitrile.
Physicochemical Properties
The physical properties of a compound are critical for designing experimental conditions, including reaction solvent selection, purification methods, and storage.
| Property | Value | Source(s) |
| Physical State | Liquid | [4] |
| Boiling Point | 80-82 °C at 8 Torr | [3] |
| Density | 0.8889 g/cm³ at 20 °C | [3] |
| Calculated logP | 0.900 | [5] |
| Calculated Water Solubility | log₁₀(WS) = -1.39 (mol/L) | [5] |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized or purchased compound. The key expected spectral features for 3-(Propylamino)propionitrile are outlined below.
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Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups. A sharp, medium-intensity absorption is expected around 2245 cm⁻¹ , which is characteristic of a C≡N (nitrile) stretch. A weaker, broad absorption in the region of 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine. Aliphatic C-H stretching vibrations will be prominent between 2850-2960 cm⁻¹ .
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will provide a distinct fingerprint. One would expect to see a triplet corresponding to the terminal methyl (CH₃) group of the propyl chain, multiple multiplets for the four methylene (CH₂) groups, and a broad singlet for the amine (NH) proton, which may exchange with D₂O.
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¹³C NMR: The carbon spectrum will show six distinct signals: one for the nitrile carbon (downfield, ~118-120 ppm), four for the methylene carbons, and one for the terminal methyl carbon (upfield).
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[1]
-
Molecular Ion (M⁺): A peak at m/z = 112 would correspond to the molecular ion.
-
Key Fragmentation: GC-MS data shows a prominent base peak at m/z = 83 .[1] This fragment is logically formed by the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the propyl group via alpha-cleavage, a common fragmentation pathway for amines. Other significant fragments are observed at m/z = 42 and 72 .[1]
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| m/z Value | Proposed Fragment Identity | Source(s) |
| 112 | [M]⁺ (Molecular Ion) | [1] |
| 83 | [M - C₂H₅]⁺ (Base Peak) | [1] |
| 72 | [CH₂(CH₂)NHCH₂CH₂]⁺ | [1] |
| 42 | [C₃H₆]⁺ or [C₂H₄N]⁺ | [1] |
Synthesis Protocol: Michael Addition
The structure of 3-(Propylamino)propionitrile lends itself to a straightforward and high-yielding synthesis via the aza-Michael addition of n-propylamine to acrylonitrile. This reaction is a cornerstone of C-N bond formation in organic synthesis.
Causality: The reaction proceeds because the lone pair of electrons on the nitrogen atom of n-propylamine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. The electron-withdrawing nitrile group makes the double bond susceptible to such nucleophilic attack. The reaction is typically performed without a catalyst, although mild acid or base can sometimes be used. Running the reaction neat or in a polar aprotic solvent is common.
Detailed Step-by-Step Methodology
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Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a reflux condenser topped with a nitrogen inlet, and a thermometer. The system is flushed with dry nitrogen.
-
Reagent Charging: Add n-propylamine (1 equivalent) to the reaction flask. If a solvent is used, ethanol or acetonitrile are suitable choices.
-
Controlled Addition: Cool the flask in an ice-water bath to 0-5 °C. Add acrylonitrile (1 equivalent) dropwise via the dropping funnel over 30-45 minutes. Justification: This slow, cooled addition is a critical safety and selectivity measure. The Michael addition is exothermic, and uncontrolled addition can lead to a dangerous thermal runaway and potential polymerization of acrylonitrile.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS by observing the disappearance of the starting materials.
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent (if any) and any unreacted starting materials.
-
The crude product is then purified by vacuum distillation. The lower boiling points of the starting materials allow for their removal before the desired product distills. Collect the fraction corresponding to the boiling point of 3-(Propylamino)propionitrile (e.g., 80-82 °C at 8 Torr).[3]
-
-
Characterization (Self-Validation): The identity and purity of the collected fraction must be confirmed using the spectroscopic methods detailed in Section 4 (IR, NMR, and MS) to validate the success of the synthesis.
Caption: Experimental workflow for the synthesis of 3-(Propylamino)propionitrile.
Safety, Handling, and Storage
Proper handling of 3-(Propylamino)propionitrile is imperative due to its hazard profile. The aggregated GHS classification indicates multiple health risks.[1]
| Hazard Information | Details | Source(s) |
| Pictogram(s) | Danger | [1] |
| Hazard Statements | H227: Combustible liquidH302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaledH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation | [1] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomitingP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP310: Immediately call a POISON CENTER or doctor/physician | [1] |
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C.[2] It should be kept away from strong acids and oxidizing agents, with which it is incompatible.[6]
Applications in Research and Drug Development
While specific, large-scale applications are not widely documented, 3-(Propylamino)propionitrile is classified as an organic building block and pharmaceutical intermediate.[2] Its value lies in its bifunctionality:
-
Scaffold Elaboration: The secondary amine can be further alkylated, acylated, or used in reductive amination protocols to build more complex molecular architectures.
-
Nitrile Group Conversion: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine (creating a diamine), or converted to a tetrazole ring, a common bioisostere in medicinal chemistry.
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Linker Chemistry: The linear C6 backbone with reactive ends makes it a candidate for use as a linker in the development of chemical probes, bioconjugates, or polymeric materials.
Conclusion
3-(Propylamino)propionitrile (CAS 7249-87-8) is a valuable and versatile chemical intermediate. A thorough understanding of its physicochemical properties, a reliable synthetic protocol such as the described Michael addition, and strict adherence to safety guidelines are essential for its successful and safe application in a research setting. Its dual functionality ensures its continued relevance as a building block for creating novel molecules in the pharmaceutical and chemical industries.
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